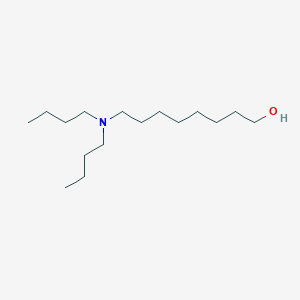
8-(Dibutylamino)octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Dibutylamino)octan-1-ol: is an organic compound with the molecular formula C16H35NO . It is a member of the amino alcohol family, characterized by the presence of both an amine group and a hydroxyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dibutylamino)octan-1-ol typically involves the reaction of 1,8-octanediol with dibutylamine . The process can be summarized as follows:
Starting Materials: 1,8-octanediol and dibutylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as or . The mixture is heated to a temperature of around to facilitate the reaction.
Procedure: The 1,8-octanediol is reacted with dibutylamine under the specified conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Dibutylamino)octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under acidic conditions.
Reduction: Reagents like or are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include and .
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino alcohols.
Applications De Recherche Scientifique
8-(Dibutylamino)octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-(Dibutylamino)octan-1-ol involves its interaction with molecular targets through its amine and hydroxyl groups. These functional groups allow the compound to:
Bind to Receptors: The amine group can interact with various receptors, potentially modulating their activity.
Participate in Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and stability.
Pathways Involved: The compound may affect signaling pathways related to its molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 8-(Diethylamino)octan-1-ol
- 8-(Dipropylamino)octan-1-ol
- 8-(Dibutylamino)-1-phenanthren-9-yl-octan-1-ol
Comparison:
- 8-(Dibutylamino)octan-1-ol is unique due to its specific chain length and the presence of dibutyl groups, which influence its physical and chemical properties.
- Compared to 8-(Diethylamino)octan-1-ol , it has a longer alkyl chain, leading to different solubility and reactivity profiles.
- 8-(Dipropylamino)octan-1-ol has similar properties but differs in the length and branching of the alkyl groups, affecting its interactions and applications.
- 8-(Dibutylamino)-1-phenanthren-9-yl-octan-1-ol has an additional aromatic ring, which significantly alters its chemical behavior and potential applications.
Propriétés
Numéro CAS |
5412-93-1 |
|---|---|
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
8-(dibutylamino)octan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-3-5-13-17(14-6-4-2)15-11-9-7-8-10-12-16-18/h18H,3-16H2,1-2H3 |
Clé InChI |
DAEWVRQLHVCGRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
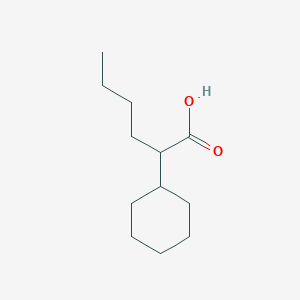
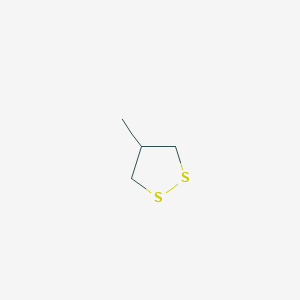
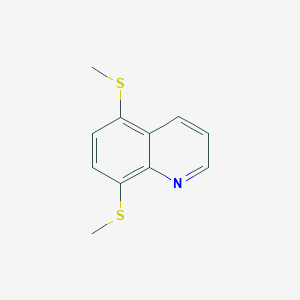

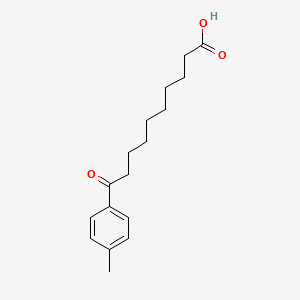
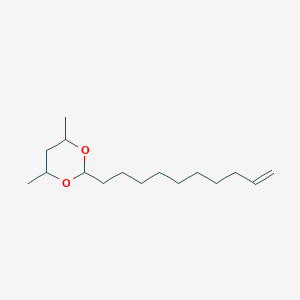
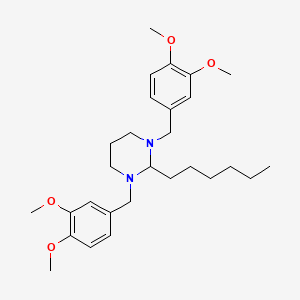
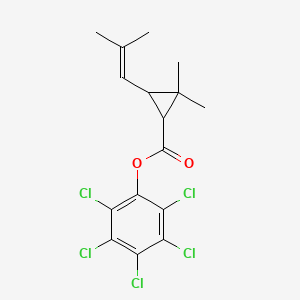
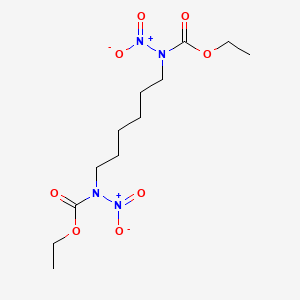
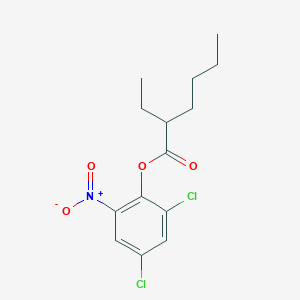
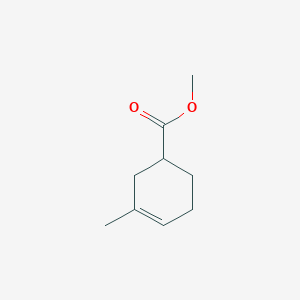
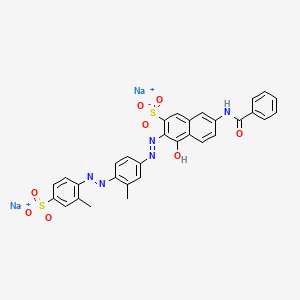
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
